Isopilocarpine hydrochloride

Description

Contextualization within Pilocarpine (B147212) Alkaloid Research

Isopilocarpine hydrochloride belongs to the class of imidazole alkaloids derived from plants of the Pilocarpus genus. cymitquimica.comresearchgate.net The primary alkaloid extracted from these plants is pilocarpine, which has been historically significant in medicine. easpublisher.comnih.gov Isopilocarpine is often found alongside pilocarpine in extracts from Pilocarpus leaves. researchgate.net However, research suggests that isopilocarpine may not be a naturally occurring alkaloid in the plant but rather an artifact produced through the epimerization of pilocarpine. semanticscholar.orgresearchgate.net This transformation can occur during the drying, storage, and extraction of the plant material, or in pharmaceutical formulations, making the study of isopilocarpine crucial for ensuring the quality and stability of pilocarpine products. semanticscholar.orgjst.go.jp The conversion from pilocarpine to isopilocarpine is considered a major pathway of degradation and inactivation. semanticscholar.org

Isomeric Relationship with Pilocarpine

Isopilocarpine and pilocarpine share the same molecular formula (C₁₁H₁₆N₂O₂) and connectivity, but differ in the three-dimensional arrangement of their atoms, making them stereoisomers. drugfuture.com This isomeric relationship is fundamental to understanding their distinct chemical and physical properties.

The diastereomeric relationship between pilocarpine and isopilocarpine is defined by a cis/trans configuration. In pilocarpine, the ethyl group and the methyl-imidazole group are on the same side of the lactone ring, referred to as the cis configuration. drugfuture.com In contrast, isopilocarpine possesses the trans configuration, where these two groups are on opposite sides of the ring. drugfuture.com

This configurational difference is formally described by their IUPAC names:

Pilocarpine: (3S,4R)-3-Ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone drugfuture.com

Isopilocarpine: (3R,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]dihydrofuran-2(3H)-one cymitquimica.comnih.gov

The differing stereochemistry at the C-3 position (S in pilocarpine versus R in isopilocarpine) while the C-4 position remains R in both, formally defines them as epimers.

Interactive Data Table: Pilocarpine vs. Isopilocarpine

| Feature | Pilocarpine | Isopilocarpine |

| Molecular Formula | C₁₁H₁₆N₂O₂ | C₁₁H₁₆N₂O₂ |

| Molecular Weight (Base) | 208.26 g/mol | 208.26 g/mol |

| Stereochemistry | (3S,4R) | (3R,4R) |

| Configuration | cis | trans |

| Synonym | (3S-cis)-Isomer | (3R-trans)-Isomer, β-Pilocarpine |

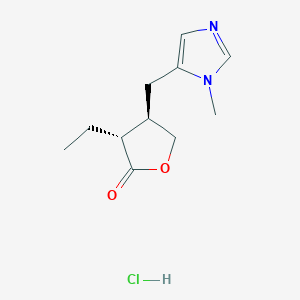

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;/h5,7-8,10H,3-4,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAICSBVACLLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(COC1=O)CC2=CN=CN2C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28958-85-2 | |

| Record name | Epicar | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes

The synthesis of isopilocarpine is intricately linked with that of its diastereomer, pilocarpine (B147212). Most synthetic strategies yield a mixture of both (+)-pilocarpine and (+)-isopilocarpine. researchgate.netscribd.comresearchgate.net The separation of these two isomers is a well-established process, often achieved through recrystallization of the nitrate salts. researchgate.net

One notable approach starts from L-histidine, which is converted through several steps into an intermediate, (R)-methyl 2-bromo-3-(1-methyl-5-imidazolyl)propionate. scribd.com Alkylation of dibenzyl ethylmalonate with this intermediate ultimately yields a mixture of (+)-pilocarpine and (+)-isopilocarpine. researchgate.netscribd.com Another method involves the hydrogenation of an α-ethylidene lactone precursor, which introduces the necessary stereochemistry at the C-3 position, resulting in a 72:28 mixture of (+)-pilocarpine and (+)-isopilocarpine. researchgate.net While many syntheses are multistep and may have low yields, they provide an alternative to the laborious extraction of the alkaloid from plant materials. researchgate.net A convergent diastereoselective synthesis of isopilocarpine has also been reported, utilizing a one-pot Michael-addition-alkylation reaction. thieme-connect.de

Epimerization and Isomerization Pathways

Isopilocarpine is frequently formed as a degradation product of pilocarpine through epimerization. fda.gov This transformation is a major pathway for the inactivation of pilocarpine and is of significant interest in understanding the stability of pilocarpine solutions.

The conversion of pilocarpine to isopilocarpine is a stereoselective epimerization process that occurs in aqueous solutions. The primary mechanism involves the abstraction of a proton from the C-3 position of the lactone ring, which is adjacent to the carbonyl group.

The epimerization of pilocarpine is highly dependent on pH. The reaction is catalyzed by hydroxide ions (OH-), and therefore, the rate of conversion to isopilocarpine increases significantly as the pH becomes more alkaline. In acidic solutions, pilocarpine is more stable, but as the pH increases, it becomes progressively more unstable. Both epimerization and hydrolysis of pilocarpine follow pseudo-first-order kinetics.

| Condition | Observation |

| Alkaline pH (pD 10–13) | Rapid epimerization of pilocarpine occurs. |

| Acidic pH | The rate of epimerization is significantly reduced. |

| Neutral pH (pH 7) | The conversion rate is slower than in alkaline conditions. |

This table presents a summary of pH effects on pilocarpine epimerization.

The mechanism of epimerization proceeds through the formation of a carbanion intermediate at the C-3 position of the pilocarpine molecule. This carbanion is stabilized by resonance, forming an enolate hybrid. This intermediate allows for the inversion of the stereochemistry at the C-3 position, leading to the formation of the more thermodynamically stable trans-isomer, isopilocarpine.

Temperature plays a crucial role in the rate of epimerization. The rate of hydroxide-ion-catalyzed epimerization increases more rapidly with a rise in temperature than the rate of hydrolysis. This is a critical consideration during processes like heat sterilization of pilocarpine ophthalmic solutions, as elevated temperatures can significantly increase the formation of isopilocarpine. Studies using differential scanning calorimetry have shown that epimerization can occur in the solid state even before the melting point of pilocarpine HCl is reached. Increasing the heating rate can diminish other degradation pathways but does not eliminate epimerization.

| Temperature Condition | Effect on Epimerization |

| Increased Temperature | Accelerates the rate of epimerization significantly. |

| Solid-State Heating | Epimerization occurs before the melting point is reached. |

| Aqueous Solution (30 °C) | At pD 10-13, results in approximately 28 ± 3% isopilocarpine formation. |

This table illustrates the impact of temperature on the formation of isopilocarpine from pilocarpine.

The primary solvent condition studied for this reaction is an aqueous solution, where the presence of water and hydroxide ions facilitates the proton abstraction necessary for the epimerization to occur.

The epimerization process is considered a one-way transformation under typical conditions. While pilocarpine readily converts to isopilocarpine in alkaline aqueous solutions, isopilocarpine does not epimerize back to pilocarpine under similar treatment. This irreversibility is attributed to the greater thermodynamic stability of the trans-configuration of isopilocarpine compared to the cis-configuration of pilocarpine.

Racemization Processes

Isopilocarpine and its diastereomer, pilocarpine, are susceptible to epimerization, a form of racemization at one of the chiral centers, particularly under basic conditions. The process involves the interconversion between the cis (pilocarpine) and trans (isopilocarpine) isomers. This transformation is a significant challenge in both the synthesis and handling of these compounds.

The primary mechanism for this epimerization involves the deprotonation of the carbon atom adjacent to the lactone carbonyl group (the C-3 position). In the presence of a base, a proton is abstracted from this position, forming a planar enolate intermediate. This intermediate is achiral at that center, and subsequent reprotonation can occur from either face of the planar structure. Protonation from one side regenerates the original isomer, while protonation from the opposite side leads to the formation of its epimer.

This chemical instability has been observed during synthetic procedures. For instance, the hydrolysis of ester precursors of homopilopic acid using aqueous sodium hydroxide (NaOH) has been shown to cause partial isomerization, leading to a mixture of diastereomers nih.govproquest.com. This underscores the necessity of employing mild, often enzymatic, conditions to maintain stereochemical integrity during synthesis nih.govproquest.com.

| Condition | Observation | Implication |

| Aqueous NaOH Hydrolysis | Partial isomerization of ester intermediates nih.govproquest.com. | Basic conditions promote epimerization at the C-3 position via an enolate intermediate. |

| Enzymatic Hydrolysis (pH 7) | Preserves enantiomeric excess (>99% ee) nih.govproquest.com. | Neutral pH and enzyme specificity prevent the formation of the planar enolate intermediate. |

Stereoselective Synthesis Approaches

The distinct pharmacological profiles of pilocarpine and isopilocarpine enantiomers necessitate synthetic routes that can selectively produce a specific stereoisomer.

Modern synthetic strategies increasingly rely on enantioselective methods to avoid the formation of racemic mixtures, thereby bypassing the need for subsequent resolution steps. A prominent and highly effective approach involves enzymatic resolution. In one concise synthesis of both enantiomers of pilocarpine, pig liver esterase (PLE) was used for the enzymatic hydrolysis of a racemic ester intermediate of dehydro-homopilopic acid nih.govproquest.comunigoa.ac.innih.gov. This method readily afforded the desired (+)-homopilopic acid with an enantiomeric excess (ee) greater than 99%, demonstrating the high selectivity of the enzyme nih.govproquest.com.

Another powerful technique involves asymmetric catalysis. For example, a rhodium(I)-catalyzed intramolecular Alder-ene reaction has been developed for the highly enantioselective synthesis of functionalized α-methylene-γ-butyrolactones unigoa.ac.in. These lactones are key precursors for (+)-pilocarpine, and this method allows for their production in high yields (90-98%) and with excellent enantioselectivities (>99% ee) unigoa.ac.in.

| Method | Catalyst/Enzyme | Key Intermediate | Achieved Enantioselectivity (ee) |

| Enzymatic Hydrolysis | Pig Liver Esterase (PLE) | Racemic ester of dehydro-homopilopic acid nih.govproquest.com | > 99% nih.govproquest.com |

| Asymmetric Catalysis | Rhodium(I) Complex | 1,6-Enyne unigoa.ac.in | > 99% unigoa.ac.in |

Chiral resolution is a classical and still widely used method for separating enantiomers from a racemic mixture wikipedia.org. This is particularly relevant for the synthesis of isopilocarpine, where a key intermediate, dl-homopilopic acid, is often produced as a racemic mixture researchgate.net.

One of the most common resolution techniques is the formation of diastereomeric salts wikipedia.org. This involves reacting the racemic mixture (e.g., a carboxylic acid like homopilopic acid) with a chiral resolving agent (e.g., a chiral amine) wikipedia.orgresearchgate.net. The resulting products are diastereomeric salts, which have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization. For the synthesis of d-pilocarpine, racemic homopilopic acid was successfully resolved into its d-enantiomer using α-methylbenzylamine as the resolving agent to form a separable salt researchgate.net.

Kinetic resolution, often enzyme-mediated, is another powerful technique. As mentioned previously, the use of enzymes like lipase PS or pig liver esterase can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted nih.gov. The resulting mixture of a chiral acid and a chiral ester can then be separated by standard chemical techniques. This approach provides access to both enantiomers of homopilopic acid in high enantiomeric purity nih.gov.

| Resolution Technique | Principle | Example Application |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties (solubility) for separation by crystallization wikipedia.org. | Resolution of dl-homopilopic acid using α-methylbenzylamine researchgate.net. |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction with one enantiomer in a racemic mixture, allowing separation of the reacted and unreacted forms nih.gov. | Hydrolysis of a racemic ester of homopilopic acid using Pig Liver Esterase (PLE) nih.gov. |

Precursor Chemistry in Total Synthesis

The total synthesis of isopilocarpine and its related alkaloids relies on the strategic use of specific precursor molecules that provide the core structural components of the final product.

The amino acid L-histidine is a fundamental precursor in many synthetic and biosynthetic pathways for pilocarpine and isopilocarpine because it contains the essential imidazole ring researchgate.netepharmacognosy.comnih.gov. In a novel stereoselective synthesis, L-histidine is the starting material for producing a mixture of (+)-pilocarpine and (+)-isopilocarpine researchgate.netresearchgate.net.

The synthesis involves converting L-histidine into methyl (R)-2-bromo-3-(l-methyl-5-imidazolyl)propionate researchgate.netresearchgate.net. This transformation proceeds with an inversion of the original stereocenter. This chiral bromo-ester is a key building block. It is subsequently used to alkylate dibenzyl ethylmalonate, a reaction that also proceeds with a Walden inversion. This sequence of reactions allows for the controlled construction of the carbon skeleton and the transfer of chirality from the starting L-histidine to the final product researchgate.netscribd.com. The final steps involve decarboxylation, reduction, and lactonization to yield a mixture of (+)-pilocarpine and (+)-isopilocarpine, which can then be separated unigoa.ac.inresearchgate.net.

A more recent and concise synthesis starts from the readily available furan-2-carboxylic acid nih.govproquest.comnih.gov. This starting material undergoes a series of transformations including photo-oxidation, esterification, and hydrogenation to produce the necessary precursors for homopilopic acid nih.gov.

Once the optically pure enantiomers of homopilopic acid are obtained (either through direct asymmetric synthesis or resolution), they are converted to the final alkaloids. A common pathway involves converting the carboxylic acid to a Weinreb amide nih.govunigoa.ac.in. This amide is then reduced with a reagent like lithium aluminum hydride (LiAlH₄) to form the corresponding aldehyde. Finally, the 1-methyl-imidazole moiety is attached in a single step, completing the synthesis of the pilocarpine or isopilocarpine enantiomer nih.govunigoa.ac.in.

Structure Activity Relationship Sar and Molecular Pharmacology

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Interactions

Isopilocarpine, like its diastereomer pilocarpine (B147212), is a muscarinic agonist, meaning it stimulates muscarinic acetylcholine receptors. nih.govresearchgate.net However, its interaction with these receptors is characterized by a significantly lower affinity and efficacy compared to pilocarpine.

Isopilocarpine exhibits partial agonist activity at muscarinic acetylcholine receptors. Its interaction has been characterized across all five subtypes (M1-M5). Recent studies utilizing mini-G nano-BRET assays have provided a comprehensive profile of its activity. The data reveals that isopilocarpine is less active than pilocarpine across all tested receptor subtypes. nih.gov

While specific Ki and EC50 values for isopilocarpine are not as extensively reported as for pilocarpine, the available data consistently demonstrate its weaker pharmacological profile. For instance, in one study, pilocarpine was the most active among a series of related orthosteric ligands, with isopilocarpine showing lower activity. nih.gov

| Receptor Subtype | Isopilocarpine Activity | Pilocarpine Activity |

|---|---|---|

| M1 | Partial Agonist | Partial Agonist |

| M2 | Partial Agonist | Partial Agonist |

| M3 | Partial Agonist | Partial Agonist |

| M4 | Partial Agonist | Partial Agonist |

| M5 | Negligible | Partial Agonist |

A direct comparison of the receptor activation profiles of isopilocarpine and pilocarpine highlights the critical role of stereochemistry in determining pharmacological activity. Across the M1, M2, M3, and M4 receptor subtypes, isopilocarpine consistently demonstrates a lower maximal response and potency compared to pilocarpine. nih.gov At the M5 receptor, the activity of isopilocarpine is reported to be negligible, further distinguishing its pharmacological profile from that of pilocarpine. nih.gov

| Parameter | Isopilocarpine | Pilocarpine |

|---|---|---|

| Overall Muscarinic Activity | Lower | Higher |

| M1-M4 Receptor Activation | Weaker | Stronger |

| M5 Receptor Activation | Negligible | Present |

Stereochemical Influence on Pharmacological Activity

The difference in the spatial arrangement of the ethyl group at the chiral center of the lactone ring between pilocarpine (cis-configuration) and isopilocarpine (trans-configuration) is the primary determinant of their distinct pharmacological activities.

The trans-configuration of the ethyl group in isopilocarpine relative to the imidazolemethyl group is a key factor contributing to its reduced receptor binding affinity and efficacy. nih.gov This stereochemical arrangement results in a less optimal fit within the binding pocket of the muscarinic receptors compared to the cis-configuration of pilocarpine. Computational docking studies have suggested that this altered orientation leads to a significant loss of a critical hydrogen bond interaction. nih.gov

Computational docking simulations of isopilocarpine and pilocarpine with the active M2 muscarinic receptor have provided insights into their binding modes. These models indicate that the trans-configuration of isopilocarpine prevents the formation of a hydrogen bond between the lactone carbonyl group and the asparagine residue N6.52 in the receptor. nih.gov This interaction is present in the binding of pilocarpine and is considered crucial for its higher activity. The inability of isopilocarpine to form this key hydrogen bond provides a molecular basis for its observed lower efficacy. nih.gov

Structural Determinants of Cholinergic Activity

The cholinergic activity of pilocarpine and its isomers is governed by several structural features that are essential for interaction with the muscarinic receptor. These include:

The Imidazole Ring: This portion of the molecule is crucial for the agonistic activity. The nitrogen atoms in the ring are involved in key interactions within the receptor binding site.

The Lactone Ring: The lactone moiety and its substituents play a significant role in the binding affinity and efficacy. The carbonyl group, as mentioned, is a critical hydrogen bond acceptor.

The Ethyl Group: The size and stereochemistry of the alkyl group at the C3 position of the lactone ring are important for the potency of the molecule.

Stereochemistry: As extensively discussed, the relative orientation of the substituents on the lactone ring is a paramount determinant of pharmacological activity. The cis-configuration in pilocarpine allows for a more favorable interaction with the receptor compared to the trans-configuration in isopilocarpine.

Criticality of Lactone Ring Integrity and Substituent Orientation

The integrity of the γ-lactone ring and the specific spatial arrangement of its substituents are paramount for the muscarinic activity of isopilocarpine and related compounds. The lactone moiety itself, particularly the carbonyl oxygen, plays a crucial role in forming hydrogen bonds with amino acid residues in the orthosteric binding site of muscarinic receptors.

Computational docking studies and pharmacological assays have revealed that the trans-configuration of the ethyl and imidazolylmethyl groups on the lactone ring of isopilocarpine is a key determinant of its reduced potency compared to pilocarpine, which possesses a cis-configuration. nih.govacs.orgresearchgate.net In the active M2 muscarinic receptor, for instance, the trans-arrangement in isopilocarpine results in the loss of a critical hydrogen bond between the lactone carbonyl group and the asparagine residue N6.52. nih.govacs.orgresearchgate.net This interaction is present with the cis-configured pilocarpine and is a significant contributor to its higher agonist activity.

The lower activity of isopilocarpine across multiple muscarinic receptor subtypes is evident from comparative pharmacological data.

Table 1: Potency (pEC50) of Isopilocarpine and Pilocarpine at Muscarinic Receptor Subtypes (M1-M5)

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |

|---|---|---|---|---|---|

| Isopilocarpine | 5.30 ± 0.08 | < 4.5 | 5.32 ± 0.06 | 4.93 ± 0.07 | 5.36 ± 0.12 |

| Pilocarpine | 6.55 ± 0.07 | 5.10 ± 0.11 | 6.33 ± 0.04 | 5.92 ± 0.06 | 6.13 ± 0.07 |

Data sourced from Heinz et al. (2023). nih.gov

The data clearly illustrates that isopilocarpine is less potent than pilocarpine at all five muscarinic receptor subtypes, underscoring the critical influence of substituent orientation on receptor activation.

Rational Ligand Design and Hybridization Strategies

Rational drug design principles have been applied to explore the chemical space around the isopilocarpine scaffold, aiming to modulate its pharmacological properties. One successful approach has been the creation of hybrid molecules, also known as bitopic ligands. This strategy involves covalently linking the orthosteric pharmacophore (in this case, isopilocarpine) to another molecule that binds to an allosteric site on the same receptor.

This hybridization can lead to significant and sometimes unexpected changes in activity. For example, a hybrid ligand was synthesized by connecting isopilocarpine to a naphmethonium fragment, a known allosteric modulator of muscarinic receptors. nih.govacs.orgresearchgate.net This strategic hybridization resulted in a remarkable increase in the muscarinic receptor activation for the isopilocarpine derivative, to the extent that it surpassed the activity of a similarly designed pilocarpine hybrid. nih.govacs.orgresearchgate.net

The enhanced activity of the isopilocarpine hybrid is attributed to a modified binding mode. The high-affinity allosteric moiety is believed to dominate the binding, forcing a different orientation of the isopilocarpine part within the orthosteric pocket. nih.govacs.orgresearchgate.net In this new orientation, the isopilocarpine hybrid is able to form the crucial hydrogen bond that is absent when isopilocarpine itself binds. nih.govacs.orgresearchgate.net This demonstrates how rational design can overcome inherent structural disadvantages of a lead compound.

The significant increase in potency for the isopilocarpine hybrid is detailed in the following table.

Table 2: Comparative Potency (pEC50) of Isopilocarpine and its Hybrid Ligand (6-C6) at Muscarinic Receptor Subtypes (M1-M5)

| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |

|---|---|---|---|---|---|

| Isopilocarpine | 5.30 ± 0.08 | < 4.5 | 5.32 ± 0.06 | 4.93 ± 0.07 | 5.36 ± 0.12 |

| Isopilocarpine Hybrid (6-C6) | 8.21 ± 0.05 | 7.74 ± 0.06 | 8.30 ± 0.04 | 7.91 ± 0.06 | 7.82 ± 0.04 |

Data sourced from Heinz et al. (2023). nih.gov

Chemical Stability and Degradation Pathways

Epimerization Mechanisms and Kinetics

Epimerization is a significant degradation pathway for pilocarpine (B147212), leading to the formation of its diastereomer, isopilocarpine. This process represents a major route of inactivation and degradation researchgate.netsemanticscholar.org. While pilocarpine readily epimerizes to isopilocarpine, studies have shown that isopilocarpine does not convert back to pilocarpine under similar conditions researchgate.net.

In aqueous solutions, the epimerization of pilocarpine to isopilocarpine is notably catalyzed by hydroxide ions, particularly in alkaline conditions (pH > 8) researchgate.netresearchgate.net. This base-catalyzed reaction is a key factor in the degradation of pilocarpine solutions, resulting in a mixture of pilocarpine and isopilocarpine researchgate.net. The process follows pseudo-first-order kinetics semanticscholar.org. At equilibrium in an alkaline deuterium oxide solution (pD 10–13) at 30°C, the mixture consists of approximately 28% isopilocarpine researchgate.net.

The mechanism for the hydroxide-ion-catalyzed epimerization involves a critical reaction intermediate. The process is understood to proceed through the formation of a carbanion, which is stabilized by resonance with an enolate hybrid semanticscholar.org. This intermediate allows for the change in stereochemistry at the carbon atom adjacent to the carbonyl group of the lactone ring, converting pilocarpine into the more stable trans-isomer, isopilocarpine.

Environmental factors, particularly pH and temperature, have a significant impact on the rate of epimerization.

pH : The degradation of pilocarpine is highly dependent on pH. It is relatively stable in acidic conditions (pH 4 to 5), but as the pH increases, the molecule becomes progressively more unstable researchgate.net. The rate of hydroxide-ion-catalyzed epimerization increases with higher pH values researchgate.netsemanticscholar.org.

Temperature : The rate of epimerization is also sensitive to temperature. The hydroxide-ion-catalyzed epimerization rate increases more rapidly with a rise in temperature than the rate of hydrolysis researchgate.netsemanticscholar.org. This is an important consideration for processes like heat sterilization of solutions containing pilocarpine researchgate.net. Some studies indicate a reversibility of epimerization in isopilocarpine solutions that are stressed by temperature nih.gov.

| Environmental Factor | Impact on Epimerization Rate | Observations |

|---|---|---|

| pH | Increases with rising pH | Pilocarpine is most stable at pH ≤ 4 and becomes increasingly unstable as pH rises researchgate.netnih.gov. Epimerization is a major degradation pathway in alkaline conditions researchgate.netsemanticscholar.org. |

| Temperature | Increases with rising temperature | The rate of epimerization increases more rapidly with temperature than hydrolysis does researchgate.netsemanticscholar.org. Temperature stress may induce reversibility of epimerization from isopilocarpine nih.gov. |

Hydrolysis Pathways

Alongside epimerization, hydrolysis is another primary pathway for the degradation of isopilocarpine and its epimer, pilocarpine. This process involves the chemical breakdown of the molecule by reaction with water.

In aqueous solutions, particularly under alkaline conditions, the lactone ring of both pilocarpine and isopilocarpine can undergo cleavage researchgate.net. This hydrolytic cleavage opens the ring structure. The resulting open-chain molecule can, under certain conditions, recyclize. For instance, pilocarpic acid, the hydrolysis product of pilocarpine, can recyclize to form isopilocarpine when in an acidic environment researchgate.net.

The hydrolysis of isopilocarpine leads to the formation of its corresponding carboxylic acid, isopilocarpinic acid researchgate.netnih.gov. Similarly, the hydrolysis of pilocarpine results in pilocarpinic acid nih.govfda.gov. These acids are established hydrolytic degradation products found in ophthalmic formulations nih.gov. The presence of both the epimer (isopilocarpine) and the hydrolytic degradation product (pilocarpinic acid) is a common feature in aged pilocarpine solutions nih.gov.

| Compound | Primary Degradation Pathway | Resulting Product(s) |

|---|---|---|

| Pilocarpine | Epimerization (alkaline pH) | Isopilocarpine researchgate.netsemanticscholar.org |

| Pilocarpine | Hydrolysis (lactone ring cleavage) | Pilocarpinic Acid researchgate.netnih.gov |

| Isopilocarpine | Hydrolysis (lactone ring cleavage) | Isopilocarpinic Acid researchgate.netnih.gov |

| Pilocarpic Acid | Recyclization (acidic pH) | Isopilocarpine researchgate.net |

Degradation Product Identification and Characterization

The principal degradation products associated with isopilocarpine and its epimer, pilocarpine, are pilocarpic acid and isopilocarpic acid. nih.gov The formation of these products occurs through distinct chemical processes. Isopilocarpine itself is a major degradation product of pilocarpine through a process called epimerization.

Epimerization: Pilocarpine can undergo epimerization to form isopilocarpine. This reaction is reversible, and the equilibrium between the two isomers is influenced by factors such as temperature and pH. nih.govresearchgate.net Studies have shown that the epimerization process is a significant pathway for the degradation and inactivation of pilocarpine, with the rate of this conversion increasing with temperature. researchgate.net

Hydrolysis: Both pilocarpine and isopilocarpine can undergo hydrolysis, which involves the cleavage of the lactone ring in their molecular structure. This process leads to the formation of pilocarpic acid from pilocarpine and isopilocarpic acid from isopilocarpine. nih.gov Hydrolysis is also a pH-dependent process.

The identification and characterization of these degradation products are crucial for quality control in pharmaceutical formulations. Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being a prominent method. nih.govresearchgate.net HPLC allows for the separation and quantification of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid in various formulations. nih.govnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C-Fourier transform spectroscopy, has also been utilized to identify and assay these compounds. nih.gov

Below is a summary of the key degradation products and the analytical methods used for their characterization:

| Degradation Product | Parent Compound | Method of Formation | Analytical Characterization Techniques |

| Isopilocarpine | Pilocarpine | Epimerization | HPLC nih.govnih.gov, 13C NMR Spectroscopy nih.gov |

| Pilocarpic Acid | Pilocarpine | Hydrolysis | HPLC oup.comcpu.edu.cn, 13C NMR Spectroscopy nih.gov |

| Isopilocarpic Acid | Isopilocarpine | Hydrolysis | HPLC nih.gov |

Role of Isopilocarpine as a Potential Processing Artifact

Isopilocarpine is often considered a processing artifact in the manufacturing of pilocarpine-containing pharmaceuticals. researchgate.net Its presence in final products can be an indicator of the conditions to which the pilocarpine was exposed during manufacturing, storage, and extraction. researchgate.net The epimerization of pilocarpine to isopilocarpine can be accelerated by factors such as heat, highlighting the importance of controlled processing conditions. researchgate.net

Studies of commercial ophthalmic formulations of pilocarpine hydrochloride have consistently detected the presence of isopilocarpine, confirming its formation during the product lifecycle. nih.govnih.gov The amount of isopilocarpine found in these solutions can vary, with one study reporting a range of 1% to 6.4%. nih.gov The presence of isopilocarpine is significant because it has considerably lower pharmacological activity compared to pilocarpine. usbio.net Therefore, its formation represents a loss of potency of the active pharmaceutical ingredient.

The development of stability-indicating analytical methods, such as HPLC, is essential for monitoring the levels of isopilocarpine and other degradation products in pilocarpine formulations to ensure they remain within acceptable limits. nih.govcpu.edu.cn

The following table summarizes findings from studies on isopilocarpine as a processing artifact in pilocarpine hydrochloride formulations:

| Study Focus | Key Findings |

| Analysis of commercial ophthalmic solutions | Isopilocarpine was identified as a degradation product, with amounts ranging from 1% to 6.4%. nih.gov |

| Investigation of degradation kinetics | The rate of epimerization of pilocarpine to isopilocarpine increases with temperature, suggesting it can be formed during heat sterilization. researchgate.net |

| Analytical method development | HPLC and 13C NMR spectroscopy are effective for the simultaneous determination of pilocarpine and its degradation product, isopilocarpine. nih.govnih.gov |

Advanced Analytical Chemistry Techniques in Research

Chromatographic Separation and Quantification

Chromatography is a cornerstone for the analysis of isopilocarpine, particularly for its separation from the isomeric pilocarpine (B147212) and their shared degradation products.

High-Performance Liquid Chromatography (HPLC) for Isomeric and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the simultaneous determination of isopilocarpine, its parent isomer pilocarpine, and their degradation products, pilocarpic acid and isopilocarpic acid. cdnsciencepub.comnih.gov Various HPLC methods have been developed to achieve effective separation and quantification.

Reversed-phase HPLC is a commonly employed method for this purpose. nih.gov One such method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, allowing for the separation of the compounds for subsequent analysis. researchgate.net Another approach uses monolithic C18 columns, which have been shown to provide fast and efficient separation of pilocarpine hydrochloride from its degradation products, including isopilocarpine. semanticscholar.org These monolithic columns can operate at high flow rates, significantly reducing analysis time while maintaining good resolution. escholarship.org

Ion-exchange chromatography has also been successfully applied. A method using a high-resolution ion-exchange column with UV detection at 217 nm allows for the specific and sensitive quantification of both pilocarpine and isopilocarpine in the presence of common excipients found in pharmaceutical solutions. nih.govsemanticscholar.org Additionally, normal-phase HPLC has been developed using a silica column with a mobile phase of hexane and 2% ammonium hydroxide in 2-propanol, offering specificity for both isomers. nih.gov For enhanced separation of the stereoisomers, columns containing a chiral selector, such as a beta-cyclodextrin column, have proven effective, achieving baseline resolution of all four compounds (pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid) in under 10 minutes. nih.gov

The table below summarizes various HPLC conditions used for the analysis of Isopilocarpine and related compounds.

| Chromatographic Mode | Stationary Phase (Column) | Mobile Phase | Key Findings | Reference(s) |

| Reversed-Phase | C18 (Conventional or Monolithic) | Phosphate buffer and acetonitrile | Effective separation of pilocarpine, isopilocarpine, and degradation products. Monolithic columns offer faster analysis times. | researchgate.netsemanticscholar.org |

| Ion-Exchange | High-Resolution Ion-Exchange Resin | - | Specific and sensitive simultaneous determination of pilocarpine and isopilocarpine. | nih.govsemanticscholar.org |

| Normal-Phase | 5-micron Silica | Hexane-2% ammonium hydroxide in 2-propanol (70:30) | Specific for pilocarpine and isopilocarpine in the presence of pilocarpic acid. | nih.gov |

| Chiral Separation | beta-Cyclodextrin | - | Baseline resolution of pilocarpine, isopilocarpine, and their respective acid degradation products in less than 10 minutes. | nih.gov |

Gas Chromatography (GC) with Precolumn Derivatization

Gas Chromatography (GC) is a powerful analytical technique, but its direct application to non-volatile or thermally labile compounds like Isopilocarpine hydrochloride is limited. sigmaaldrich.com Such compounds may exhibit poor chromatographic behavior, including non-reproducible peak areas and shapes, or may not elute from the GC column at all. researchgate.net To overcome these limitations, precolumn derivatization is employed.

Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, making it amenable to GC analysis. researchgate.netresearchgate.net The process aims to modify the functional groups of the analyte to improve chromatographic separation and enhance detector response. researchgate.net For a compound like isopilocarpine, which contains polar functional groups, silylation is a common derivatization strategy. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogen atoms with trimethylsilyl (TMS) groups, thereby increasing the compound's volatility and thermal stability. ojp.gov

The general derivatization procedure involves dissolving the sample and drying it completely, as moisture can interfere with the reaction. sigmaaldrich.com The derivatizing agent, often in a suitable solvent, is then added, and the mixture is heated to ensure the reaction goes to completion. sigmaaldrich.com The resulting derivative can then be analyzed by GC, often coupled with Mass Spectrometry (GC-MS) for definitive identification. researchgate.net This approach allows for the high-resolution separation capabilities of GC to be applied to otherwise non-volatile pharmaceutical compounds.

Capillary Electrophoresis Applications for Purity Assessment

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged species and for impurity profiling in pharmaceutical substances. semanticscholar.org Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates analytes based on their charge-to-mass ratio within a buffer-filled capillary under the influence of a high voltage. usp.org

CZE has been successfully applied to the separation of pilocarpine from its epimer, isopilocarpine, which is a critical aspect of purity assessment. nih.gov In one method, a coated fused-silica capillary was used with an applied voltage of 8 kV and UV detection at 217 nm. nih.gov The study found that optimization of the migration buffer pH was crucial for separation. nih.gov While some separation was achievable at a pH of 6.9, the inclusion of a chiral selector, beta-cyclodextrin, in the buffer was necessary to achieve full baseline separation of the two epimers. nih.gov This demonstrates the power of CE, particularly when modified with chiral selectors, to resolve closely related stereoisomers like isopilocarpine and pilocarpine. nih.gov

Spectroscopic Characterization

Spectroscopic techniques are vital for the definitive identification and structural analysis of this compound, as well as for studying its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Kinetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of its structure and differentiation from its isomers. researchgate.net

Beyond static structural analysis, NMR is uniquely suited for studying dynamic processes. ¹³C NMR spectroscopy has been instrumental in investigating the stereoselective epimerization of pilocarpine to isopilocarpine in aqueous solutions. cdnsciencepub.comresearchgate.net Under alkaline conditions, pilocarpine epimerizes to form isopilocarpine, a reaction that can be monitored directly by observing changes in the ¹³C NMR spectrum. cdnsciencepub.com Researchers have used this technique to confirm that the epimerization occurs exclusively at the α-carbon of the lactone ring through the formation of an enolate intermediate. cdnsciencepub.com

Kinetic studies using NMR have revealed that this epimerization is a major pathway of pilocarpine degradation and that isopilocarpine itself does not readily convert back to pilocarpine under the same conditions. cdnsciencepub.comresearchgate.net These NMR-based studies have provided a more detailed molecular-level understanding of the degradation pathways than kinetic analyses based on other methods. cdnsciencepub.comescholarship.org The C-8 resonances in the ¹³C spectrum are particularly well-suited for assaying residual pilocarpine and its degradation products, including isopilocarpine. nih.gov

Vibrational Spectroscopy (e.g., Fourier Transform Infrared, Raman) for Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular vibrations and, by extension, the conformation of this compound. These techniques have been used to study the vibrational modes of pilocarpine hydrochloride crystals. ojp.gov

Experimental FT-Raman and FT-IR spectra are often interpreted with the aid of computational methods, such as Density Functional Theory (DFT) calculations. ojp.gov By calculating the theoretical vibrational wavenumbers for an optimized molecular structure, a detailed assignment of the observed spectral bands to specific molecular motions (e.g., stretching, bending, and torsional modes) can be achieved. nih.gov

For pilocarpine hydrochloride, studies have assigned the observed bands in the FT-Raman and FT-IR spectra to various vibrational modes of the imidazole and γ-lactone rings, as well as the ethyl and methyl groups. nih.gov This detailed assignment allows for a thorough understanding of the molecule's conformational structure in the solid state. For example, the spectral region between 2800 and 3150 cm⁻¹ in the Raman spectrum, which contains bands from C-H, CH₂, and CH₃ vibrations, can provide important information about the molecular conformation within the crystal unit cell. researchgate.net

The table below presents selected vibrational modes for pilocarpine hydrochloride, which shares its core structure with this compound, as identified through experimental spectroscopy and DFT calculations.

| Vibrational Mode | Observed Wavenumber (cm⁻¹) | Technique | Assignment | Reference(s) |

| C=O Stretching | ~1754 | IR / Raman | Stretching of the carbonyl group in the lactone ring. | nih.gov |

| C-H Stretching | 2800 - 3150 | Raman | Stretching vibrations of C-H, CH₂, and CH₃ groups. | researchgate.net |

| Ring Deformation | ~766 | IR / Raman | Deformation vibrations involving the entire molecular structure. | nih.gov |

| C-C Stretching | 716 - 1140 | Raman | Stretching vibrations of various C-C bonds within the molecule. | nih.gov |

Mass Spectrometry (MS) in Degradation Product Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and structural elucidation of degradation products of pharmaceutical compounds like this compound. The process involves separating the parent drug from its degradants using HPLC, followed by ionization and analysis of the masses of the separated compounds and their fragment ions. This provides unequivocal identification of known impurities and helps in proposing structures for novel degradants that may form under stress conditions.

In the context of Isopilocarpine, the primary degradation pathways include epimerization and hydrolysis. Epimerization leads to the formation of its diastereomer, Pilocarpine, while hydrolysis of the lactone ring in either Isopilocarpine or Pilocarpine results in the formation of Isopilocarpic acid and Pilocarpic acid, respectively. nih.govnih.govnih.gov

The identification process using LC-MS involves:

High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements of the molecular ions of the degradation products. This accuracy allows for the determination of the elemental composition of each degradant, which is a critical first step in identification. mdpi.comresearchgate.net

Tandem Mass Spectrometry (MS/MS or MSⁿ): In this technique, the molecular ion of a specific degradation product is isolated and fragmented. The resulting fragmentation pattern provides structural information, acting as a "fingerprint" for the molecule. By analyzing these fragments, researchers can deduce the structure of the degradation product and pinpoint the site of chemical modification compared to the parent drug. mdpi.comresearchgate.net

For this compound, LC-MS analysis would confirm the presence of known degradants by matching their measured mass and fragmentation patterns to those of reference standards. For unknown degradants formed during stability studies, HRMS and MS/MS data are essential for proposing plausible chemical structures. mdpi.com

Table 1: Major Degradation Products of Isopilocarpine Identified by Mass Spectrometry

| Degradation Product | Molecular Formula | Molecular Weight (g/mol) | Formation Pathway |

|---|---|---|---|

| Pilocarpine | C₁₁H₁₆N₂O₂ | 208.26 | Epimerization |

| Pilocarpic Acid | C₁₁H₁₈N₂O₃ | 226.27 | Hydrolysis of Pilocarpine |

| Isopilocarpic Acid | C₁₁H₁₈N₂O₃ | 226.27 | Hydrolysis of Isopilocarpine |

Purity and Impurity Profiling

Enantiomeric Purity Determination

Isopilocarpine is the C-3 epimer of pilocarpine, its trans-diastereomer. Since pilocarpine is the pharmacologically active isomer, controlling the enantiomeric (or, more accurately, the diastereomeric) purity is critical. The presence of isopilocarpine in a pilocarpine formulation, or vice versa, represents a significant impurity. Advanced analytical techniques are required to separate and quantify these stereoisomers.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely used and effective method for this purpose. wvu.edu CSPs are designed to interact differently with enantiomers or diastereomers, leading to different retention times and thus, separation. For pilocarpine and isopilocarpine, normal-phase HPLC on a silica column has proven effective, achieving separation based on the differential interaction of the isomers with the stationary phase. nih.gov Reversed-phase HPLC methods have also been developed using specialized chiral columns, such as those based on cellulose or amylose derivatives, which offer robust and reproducible separation. researchgate.net

Key aspects of this analytical approach include:

Chiral Recognition Mechanism: The separation relies on the formation of transient diastereomeric complexes between the solutes (isopilocarpine and pilocarpine) and the chiral selector of the stationary phase. A minimum of three points of interaction is generally required for effective chiral recognition. wvu.edu

Method Specificity: The developed method must be specific for both isopilocarpine and pilocarpine, even in the presence of other related substances like pilocarpic acid. nih.gov

Another advanced technique for determining enantiomeric purity is Nuclear Magnetic Resonance (NMR) spectroscopy using Chiral Solvating Agents (CSAs). libretexts.org In this method, a CSA is added to the sample, which forms transient diastereomeric complexes with the enantiomers. These complexes have distinct NMR spectra, allowing for the quantification of each isomer without the need for physical separation. libretexts.org

Quantitative Analysis of Related Substances

Quantitative analysis of related substances is essential for controlling the quality and stability of this compound. These substances include the epimer (pilocarpine) and hydrolysis products (isopilocarpic acid, pilocarpic acid). Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method for this analysis. nih.govnih.gov

These HPLC methods are designed to simultaneously separate and quantify the active ingredient from its key impurities within a single chromatographic run. researchsolutions.com The method involves using a C18 column with a mobile phase typically consisting of an aqueous buffer and an organic modifier like acetonitrile. Detection is usually performed at a wavelength around 215-220 nm, where all compounds exhibit significant absorbance. nih.govnih.gov

Validation of the analytical method is crucial to ensure its reliability. Parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) are established according to regulatory guidelines. Research has shown that such HPLC methods can accurately quantify levels of isopilocarpine and pilocarpic acids in ophthalmic preparations. researchsolutions.com

Table 2: Example Quantitative Analysis of Impurities in Pilocarpine Eye-Drop Preparations by HPLC

| Impurity | Reported Concentration Range (%) |

|---|---|

| Isopilocarpine | 0.4 - 1.9 |

| Total Pilocarpic Acids | 2.2 - 6.3 |

Data adapted from a study on commercially available pilocarpine eye-drop preparations. researchsolutions.com

Beyond these primary substances, other potential impurities can arise from the synthesis or degradation pathways. A comprehensive impurity profile would include the identification and quantification of these minor components as well.

Computational Chemistry and Molecular Modeling Research

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Electronic Structure and Energetic Stability Analysis

DFT calculations can provide a detailed picture of the electronic structure of isopilocarpine hydrochloride, revealing the distribution of electrons within the molecule and the energies of its molecular orbitals. This information is crucial for understanding the molecule's stability and reactivity. By calculating the total electronic energy, the stability of different isomers, such as pilocarpine (B147212) and isopilocarpine, can be compared. The energetically more favorable isomer would exhibit a lower total energy.

A hypothetical comparison of the energetic stability of pilocarpine and isopilocarpine might yield data such as that presented in the table below. Such a study would typically involve geometry optimization of the molecules to find their most stable three-dimensional structures before calculating their energies.

Table 1: Hypothetical Energetic Stability Analysis of Pilocarpine and Isopilocarpine

| Compound | Optimized Total Energy (Hartree) | Relative Energy (kcal/mol) |

|---|---|---|

| Pilocarpine | -X.xxxxxx | 0.00 |

Molecular Electrostatic Potential Surface (MEPS) Mapping

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for understanding the charge distribution of a molecule and predicting its reactivity. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.de In the case of this compound, a MEPS map would likely show negative potential (typically colored red) around the oxygen atoms of the lactone ring and the nitrogen atoms of the imidazole ring, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the one associated with the hydrochloride, indicating regions prone to nucleophilic attack. This visual representation of charge distribution is instrumental in understanding intermolecular interactions, such as drug-receptor binding. nih.govnih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comlibretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. taylorandfrancis.comlibretexts.org The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. taylorandfrancis.com

For isopilocarpine, DFT calculations could determine the energies of the HOMO and LUMO and visualize their spatial distribution. This would help in identifying the parts of the molecule most involved in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Isopilocarpine

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -a.aa |

| LUMO | -b.bb |

| HOMO-LUMO Gap | c.cc |

Global Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies obtained from DFT calculations, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. researchgate.netrasayanjournal.co.in These descriptors provide a more quantitative measure of a molecule's stability and reactivity. researchgate.netrasayanjournal.co.in

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness ( 1/η ). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment ( χ2/(2η) ).

These descriptors are valuable in comparing the reactivity of different molecules and in quantitative structure-activity relationship (QSAR) studies.

Table 3: Hypothetical Global Chemical Reactivity Descriptors for Isopilocarpine

| Descriptor | Symbol | Formula | Calculated Value |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | d.dd eV |

| Electron Affinity | A | -ELUMO | e.ee eV |

| Electronegativity | χ | (I+A)/2 | f.ff eV |

| Chemical Hardness | η | (I-A)/2 | g.gg eV |

| Chemical Softness | S | 1/η | h.hh eV-1 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational flexibility and dynamics of molecules, which is essential for understanding their biological function. mdpi.com

Conformational Flexibility and Ligand Dynamics

MD simulations of this compound in an aqueous environment could reveal its conformational flexibility. The molecule is not rigid and can adopt various shapes or conformations due to the rotation around its single bonds. An MD simulation would track the positions of all atoms over time, providing a trajectory of the molecule's motion.

Analysis of this trajectory could identify the most stable conformations and the energy barriers between them. Understanding the conformational landscape of isopilocarpine is important because its three-dimensional shape is a key determinant of its interaction with biological targets. The flexibility of the ethyl group and the orientation of the imidazole ring relative to the lactone ring would be of particular interest in such a study.

Protein-Ligand Interaction Trajectories

Currently, there is a limited amount of publicly available research detailing the protein-ligand interaction trajectories of this compound through methods such as molecular dynamics (MD) simulations. MD simulations are powerful computational tools that can provide a dynamic view of the binding and unbinding events of a ligand with its protein target over time. Such studies would offer valuable information on the stability of the isopilocarpine-receptor complex, the conformational changes that occur upon binding, and the key interactions that are maintained throughout the simulation. The absence of such detailed trajectory analyses for this compound represents a gap in the understanding of its dynamic interaction with target receptors.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For isopilocarpine, these studies have been crucial in understanding its binding to muscarinic acetylcholine (B1216132) receptors (mAChRs).

Computational docking studies have been employed to investigate the binding mode of isopilocarpine to the M2 muscarinic acetylcholine receptor. nih.govresearchgate.net These studies have proposed a binding mode where the isopilocarpine moiety binds to the classical orthosteric binding pocket of the receptor. researchgate.net One significant finding from these computational models is an explanation for the lower activity of isopilocarpine compared to its diastereomer, pilocarpine. The trans-configuration of the ethyl and the substituted imidazole groups in isopilocarpine is suggested to result in a less favorable interaction with the receptor compared to the cis-configuration in pilocarpine. nih.govresearchgate.net

Specifically, the geometry of isopilocarpine is predicted to hinder the formation of a critical hydrogen bond between its lactone carbonyl group and a key amino acid residue in the receptor's binding site. nih.govresearchgate.net This predicted difference in binding mode provides a structural basis for the observed differences in pharmacological activity between the two isomers.

Interestingly, when isopilocarpine is hybridized with a naphmethonium fragment to create a bitopic ligand, its activity is increased. nih.gov Computational models suggest that in this hybrid form, the binding mode of the isopilocarpine portion is modified, allowing for the formation of the previously absent hydrogen bond. nih.govresearchgate.net This highlights how molecular modeling can predict and explain the effects of chemical modifications on ligand-receptor interactions.

A key insight from molecular docking studies of isopilocarpine with the M2 muscarinic receptor is the identification of specific amino acid residues that are critical for binding. The residue N6.52 (asparagine at position 6.52 according to the Ballesteros-Weinstein numbering scheme for GPCRs) has been identified as a crucial interaction partner. nih.govresearchgate.net

Computational docking suggests that the trans-configuration of isopilocarpine leads to a loss of the hydrogen bond from the lactone carbonyl to N6.52. nih.govresearchgate.net This interaction is present in the binding of pilocarpine and is believed to be a key determinant of its higher activity. The inability of isopilocarpine to form this hydrogen bond, as predicted by the docking models, is a primary factor contributing to its reduced affinity and efficacy at the M2 receptor. nih.govresearchgate.net

The following table summarizes the key interactions and binding mode predictions for isopilocarpine at the M2 muscarinic receptor based on available computational studies.

| Ligand | Target Receptor | Predicted Binding Pocket | Key Amino Acid Interaction | Predicted Consequence of Interaction |

| Isopilocarpine | M2 Muscarinic Receptor | Orthosteric Binding Pocket | N6.52 | Loss of hydrogen bond with lactone carbonyl, leading to lower activity. nih.govresearchgate.net |

| Isopilocarpine Hybrid | M2 Muscarinic Receptor | Orthosteric and Allosteric Sites | N6.52 | Modified binding of the isopilocarpine moiety allows for the formation of a hydrogen bond, increasing activity. nih.govresearchgate.net |

Theoretical Evaluation of Conformation and Intercalation Properties

Detailed theoretical evaluations of the conformational landscape of this compound are not extensively reported in the scientific literature. Such studies would typically involve quantum mechanical calculations or advanced molecular mechanics to determine the relative energies of different conformers and the barriers to their interconversion. Understanding the preferred conformations of isopilocarpine in solution is essential for a complete picture of its interaction with biological targets, as the molecule must adopt a specific conformation to fit into the receptor's binding site.

Similarly, there is a lack of research on the intercalation properties of this compound. Intercalation is a process where a molecule inserts itself between the base pairs of DNA or layers of other materials. While this is a common mechanism for certain types of drugs, there is currently no evidence from the available literature to suggest that isopilocarpine acts via this mechanism or that its intercalation properties have been a subject of theoretical investigation.

Biosynthetic Investigations and Natural Occurrence

Origin as a Natural Product Isomer

Isopilocarpine is a diastereomer of pilocarpine (B147212), meaning they share the same molecular formula but differ in the three-dimensional arrangement of their atoms. ncats.io It co-occurs with pilocarpine in the leaves of various South American plants of the Pilocarpus genus (Family: Rutaceae), such as P. jaborandi and P. microphyllus. ncats.ioresearchgate.net The relative configurations of pilocarpine and isopilocarpine have been established as cis and trans, respectively. researchgate.net Due to its coexistence with pilocarpine in plant extracts and pharmaceutical preparations, isopilocarpine is recognized as both a natural product and a degradation artifact. While pilocarpine is the most significant imidazole alkaloid due to its extensive pharmacological properties, isopilocarpine is often present alongside it, albeit typically in lower concentrations. researchgate.net

| Feature | Isopilocarpine | Pilocarpine |

| Core Structure | Imidazole + γ-lactone | Imidazole + γ-lactone |

| Stereochemistry | trans configuration | cis configuration |

| Natural Source | Pilocarpus spp. | Pilocarpus spp. |

| Origin | Direct biosynthesis and epimerization of pilocarpine | Direct biosynthesis |

This table provides a comparative overview of Isopilocarpine and Pilocarpine based on data from the text. researchgate.net

Proposed Biosynthetic Pathways of Pilocarpine Alkaloids

The complete biosynthetic pathway for pilocarpine alkaloids, including isopilocarpine, remains largely unclear, and research is ongoing to fully elucidate the steps. researchgate.netnih.goveuropa.euresearchgate.net However, scientific models and experimental data have allowed for the proposal of a likely pathway. researchgate.netresearchgate.net Cell suspension cultures of Pilocarpus microphyllus have been identified as a viable model system for studying the biosynthesis of these imidazole alkaloids. researchgate.netnih.gov

The foundational precursor for the biosynthesis of pilocarpine alkaloids is widely accepted to be the amino acid L-histidine, which provides the characteristic imidazole ring structure. researchgate.netnih.govrushim.ru Studies have shown that adding histidine to callus cultures of P. microphyllus can increase pilocarpine production. researchgate.net

Beyond histidine, other precursors have been identified or proposed. The methyl group of the amino acid methionine has been identified as the biological source for the N-methyl group found on the imidazole ring of pilocarpine. escholarship.org It is also proposed that L-threonine or acetyl-CoA may act as donors for the additional carbon atoms required to complete the alkaloid's structure, though definitive experimental results are still pending. researchgate.net

| Precursor | Role in Biosynthesis |

| L-Histidine | Provides the core imidazole ring. researchgate.netnih.govrushim.ru |

| Methionine | Donates the N-methyl group to the imidazole ring. escholarship.org |

| L-Threonine | Proposed donor of additional carbon atoms. researchgate.net |

| Acetyl-CoA | Proposed donor of additional carbon atoms. researchgate.net |

This table summarizes the identified and proposed precursors for pilocarpine alkaloid biosynthesis. researchgate.netnih.govrushim.ruescholarship.org

Research suggests that the biosynthesis of pilocarpine is compartmentalized within the plant. escholarship.org The leaves of Pilocarpus species are the primary known source of pilocarpine. researchgate.net Evidence indicates that the final step of the biosynthesis, the N-methylation of the imidazole ring, occurs within the leaves. escholarship.org A plausible hypothesis is that a precursor molecule, such as pilocarpidine, is synthesized in the plant's roots and is then transported to the leaves, where it is converted into pilocarpine. escholarship.org

Isopilocarpine as a Potential Chemical Artifact from Plant Extraction

There is significant evidence to suggest that isopilocarpine found in extracts may not be entirely a genuine natural product but rather a chemical artifact resulting from the processing of the plant material. escholarship.orgwiley.com Isopilocarpine can be formed from the epimerization of pilocarpine, a chemical transformation where the spatial arrangement at one chiral center of the molecule is inverted. escholarship.orgwiley.com

This epimerization is a major pathway for the degradation and inactivation of pilocarpine and can be catalyzed by hydroxide ions. escholarship.orgwiley.com The process is influenced by factors such as pH and temperature. wiley.com The rate of this conversion increases more rapidly with temperature than the rate of hydrolysis, a fact that is critical during processes like heat sterilization of pilocarpine solutions. escholarship.orgwiley.com Consequently, the drying, storage, and extraction procedures used to obtain pilocarpine from jaborandi leaves can induce the formation of isopilocarpine, altering the natural alkaloid profile of the plant. escholarship.orgwiley.comresearchgate.net Analysis of the industrial paste remaining after pilocarpine extraction revealed a different alkaloid profile compared to fresh leaves, suggesting some compounds may be artifacts of the extraction procedure. nih.gov

Preclinical Pharmacological Mechanisms and Cholinergic System Modulation

Cholinergic System Agonism

Isopilocarpine hydrochloride directly interacts with muscarinic acetylcholine (B1216132) receptors, mimicking the effect of the endogenous neurotransmitter acetylcholine. This agonistic activity is the foundation of its pharmacological effects.

This compound is recognized as a muscarinic receptor agonist. However, preclinical studies have demonstrated that its affinity for these receptors is considerably lower than that of pilocarpine (B147212). Research utilizing muscarinic cholinergic receptors from bovine ciliary muscle tissue revealed that the binding affinity of isopilocarpine is approximately one-tenth that of pilocarpine. nih.gov This lower affinity suggests that a higher concentration of isopilocarpine would be required to elicit a response equivalent to that of pilocarpine.

While comprehensive studies detailing the selectivity of isopilocarpine across the five muscarinic receptor subtypes (M1-M5) are not extensively available in published literature, data for pilocarpine indicates a degree of selectivity. For instance, pilocarpine has been shown to have a lower selectivity for M2 receptors compared to other muscarinic agonists like oxotremorine (B1194727) and arecoline. nih.gov Given the structural similarity between isopilocarpine and pilocarpine, it is plausible that isopilocarpine also exhibits a specific, albeit weaker, profile of activity across the M1-M5 subtypes. However, without direct experimental data, its precise selectivity profile remains to be fully elucidated.

| Compound | Receptor Type | Relative Binding Affinity | Source |

|---|---|---|---|

| Isopilocarpine | Muscarinic Cholinergic Receptors (Bovine Ciliary Muscle) | ~1/10th of Pilocarpine | nih.gov |

| Pilocarpine | Muscarinic M2 Receptors (Rat Brain) | Lower selectivity compared to oxotremorine | nih.gov |

As a direct-acting muscarinic agonist, this compound functions by binding to and activating the same receptors as acetylcholine. It does not exert its effect by modulating the concentration of endogenous acetylcholine in the synaptic cleft. Consequently, isopilocarpine does not interact with cholinesterase enzymes, such as acetylcholinesterase, which are responsible for the degradation of acetylcholine. Its mechanism is independent of the synthesis, release, or degradation of the native neurotransmitter.

Molecular Mechanisms of Action

The interaction of isopilocarpine with muscarinic receptors initiates a cascade of intracellular events. While specific data for isopilocarpine is limited, the general principles of muscarinic receptor activation provide a framework for understanding its molecular mechanisms.

Muscarinic receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they undergo a conformational change that facilitates the activation of intracellular G-proteins. The specific G-protein activated (e.g., Gq/11, Gi/o) depends on the receptor subtype. Activation of these G-proteins, in turn, modulates the activity of various effector enzymes and ion channels, leading to changes in intracellular second messenger concentrations, such as inositol (B14025) trisphosphate (IP3) and cyclic adenosine (B11128) monophosphate (cAMP), and alterations in intracellular calcium levels. nih.govmdpi.com

While detailed studies on the specific G-protein coupling and downstream signaling pathways activated by isopilocarpine are lacking, it is presumed to follow the general mechanism of other muscarinic agonists. Assays such as G-protein activation assays and intracellular calcium mobilization assays are standard methods used to characterize these pathways for GPCRs. biorxiv.orgresearchgate.net

| Assay Type | Parameter Measured | Relevance to Isopilocarpine Research |

|---|---|---|

| G-protein Activation Assay | Activation of specific G-protein subtypes (e.g., Gq, Gi) | Would determine the specific signaling pathways initiated by isopilocarpine at different muscarinic receptor subtypes. |

| Intracellular Calcium Mobilization Assay | Changes in intracellular calcium concentration | Would provide functional data on the activation of Gq-coupled muscarinic receptors (M1, M3, M5) by isopilocarpine. |

Comparative Pharmacological Efficacy with Pilocarpine in Preclinical Models

The difference in receptor affinity between isopilocarpine and pilocarpine translates to differences in their pharmacological efficacy in preclinical models. Although direct, head-to-head comparative studies are not abundant, the lower binding affinity of isopilocarpine strongly suggests a lower potency in functional assays.

For instance, in models examining smooth muscle contraction, such as the porcine urinary bladder, pilocarpine induces concentration-dependent contractions that are mediated by M3 muscarinic receptors. ics.org A comparative study with isopilocarpine in such a model would likely demonstrate a rightward shift in the concentration-response curve, indicating a need for higher concentrations to achieve the same level of effect. Similarly, in studies of accommodation in the eye, pilocarpine induces ciliary muscle contraction. nih.gov It is expected that isopilocarpine would produce a similar, but less potent, effect. The practical implication of this lower efficacy is that isopilocarpine is generally considered to have a small practical effect when present as an impurity in pilocarpine preparations. nih.gov

Research Challenges and Future Directions

Comprehensive Receptor Subtype Characterization

A thorough characterization of the interaction of isopilocarpine hydrochloride with various receptor subtypes is fundamental to understanding its pharmacological effects. While it is known to be a muscarinic agonist, its precise affinity and functional activity at the five muscarinic receptor subtypes (M1-M5) are not as well-documented as those of pilocarpine (B147212).

Recent studies have begun to fill this gap. Concentration-response experiments have been conducted for isopilocarpine at all five human muscarinic receptor subtypes. These studies confirm that isopilocarpine is a less potent agonist compared to pilocarpine. Computational docking studies suggest that the trans-configuration of isopilocarpine results in the loss of a critical hydrogen bond with the M2 receptor, which may explain its reduced activity.

| Receptor Subtype | Isopilocarpine Activity (Qualitative) | Reference Compound |

| M1 | Partial Agonist | Pilocarpine (Full/Partial Agonist) |

| M2 | Partial Agonist | Pilocarpine (Partial Agonist) |

| M3 | Partial Agonist | Pilocarpine (Full/Partial Agonist) |

| M4 | Partial Agonist | Pilocarpine (Partial Agonist) |

| M5 | Partial Agonist | Pilocarpine (Partial Agonist) |

This table provides a qualitative comparison based on available research findings.

Future research should focus on obtaining precise quantitative data, such as binding affinities (Ki values) and functional potencies (EC50 values), for isopilocarpine at all muscarinic receptor subtypes.

Furthermore, the interaction of this compound with nicotinic acetylcholine (B1216132) receptors remains an unexplored area. Given the structural similarities to pilocarpine, which has been shown to interact with nicotinic receptors, investigating this potential interaction is a logical next step. nih.gov Such studies would provide a more complete picture of the compound's receptor pharmacology.

Advanced Biosynthetic Pathway Elucidation and Genetic Control

The biosynthesis of pilocarpine is known to originate from the amino acid L-histidine. researchgate.netnih.govsemanticscholar.org However, the exact enzymatic steps and the genetic control mechanisms that lead to the formation of both pilocarpine and its epimer, isopilocarpine, are not fully understood. researchgate.netnih.govsemanticscholar.org It is widely suggested that isopilocarpine may be an artifact formed through the epimerization of pilocarpine during the drying, storage, and extraction of plant material from Pilocarpus species. semanticscholar.orgresearchgate.net

The mechanism of this epimerization is thought to involve the formation of a carbanion stabilized by resonance with an enolate hybrid. semanticscholar.orgresearchgate.net Studies have shown that this epimerization is catalyzed by hydroxide ions and that its rate increases with temperature. semanticscholar.orgresearchgate.net Interestingly, while pilocarpine readily epimerizes to isopilocarpine under alkaline conditions, the reverse reaction does not occur to a significant extent. researchgate.net

Future research efforts should be directed towards:

Identifying the specific enzymes within Pilocarpus species that may be responsible for the in-vivo production of isopilocarpine, if any.